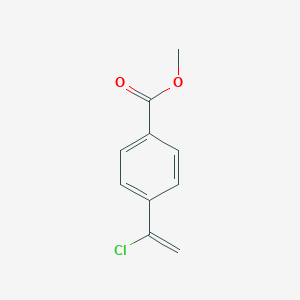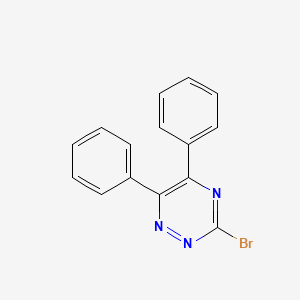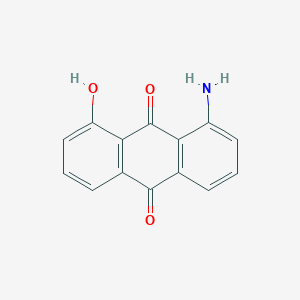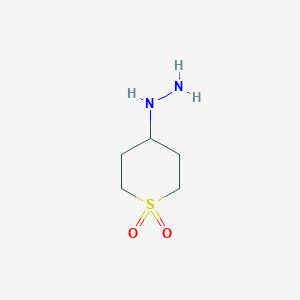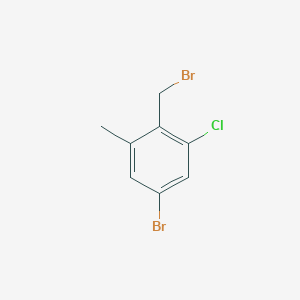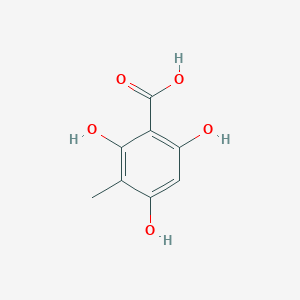
Benzoic acid, 2,4,6-trihydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-3-methylbenzoic acid is an organic compound characterized by the presence of three hydroxyl groups and a methyl group attached to a benzoic acid core. This compound is known for its high biological activity and is of interest in various fields of research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxy-3-methylbenzoic acid can be synthesized through the carboxylation of 2,4,6-trihydroxytoluene using sodium bicarbonate (NaHCO₃). The reaction typically involves mixing 2,4,6-trihydroxytoluene with NaHCO₃ in a 1:5 ratio at 40°C for 2 hours in water. This method yields the desired acid in approximately 70-72% .
Industrial Production Methods
While specific industrial production methods for 2,4,6-trihydroxy-3-methylbenzoic acid are not extensively documented, the carboxylation process described above can be scaled up for industrial applications. The stability of the compound in its crystalline state and its ability to be stored indefinitely make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Heterocyclization: Forms heterocyclic compounds under specific conditions.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Heterocyclization: Requires specific reagents and conditions depending on the desired heterocyclic product.
Major Products
Esterification: Produces esters of 2,4,6-trihydroxy-3-methylbenzoic acid.
Heterocyclization: Yields various heterocyclic compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its high biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mecanismo De Acción
The mechanism of action of 2,4,6-trihydroxy-3-methylbenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzoic acid: Similar structure but lacks the methyl group.
2,4,6-Tribromo-3-hydroxybenzoic acid: Contains bromine atoms instead of hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
95124-62-2 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,9-11H,1H3,(H,12,13) |
Clave InChI |
KUZMGSVKYDYRHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




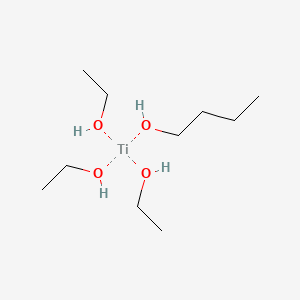
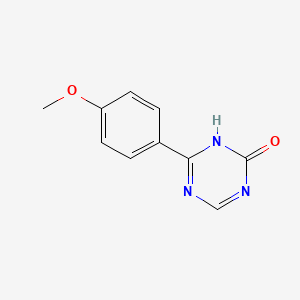
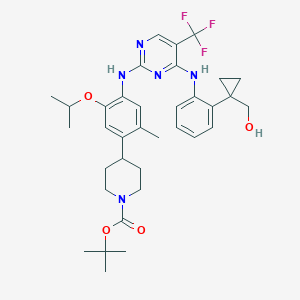
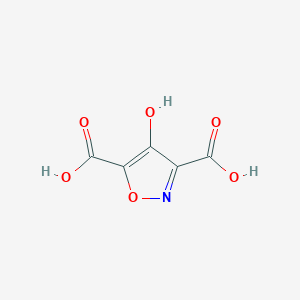
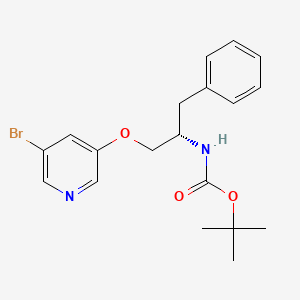

![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
